molecular formula C6H10N2O4 B14728333 Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate CAS No. 5431-92-5

Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate

Cat. No.: B14728333
CAS No.: 5431-92-5
M. Wt: 174.15 g/mol
InChI Key: SFZPJLNCQUMSRW-UHFFFAOYSA-N
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Description

Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a carbamoyl group, a methyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate typically involves the reaction of methyl acetoacetate with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as methanesulfonic acid, and requires refluxing in methanol to achieve a good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with target molecules, while the oxo group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: Similar in structure but lacks the oxo group.

    Ethyl carbamate: Similar but has an ethyl group instead of a methyl group.

    Methyl acetoacetate: Similar but lacks the carbamoyl group.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .

Properties

CAS No.

5431-92-5

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

methyl 3-(carbamoylamino)-2-methyl-3-oxopropanoate

InChI

InChI=1S/C6H10N2O4/c1-3(5(10)12-2)4(9)8-6(7)11/h3H,1-2H3,(H3,7,8,9,11)

InChI Key

SFZPJLNCQUMSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)N)C(=O)OC

Origin of Product

United States

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